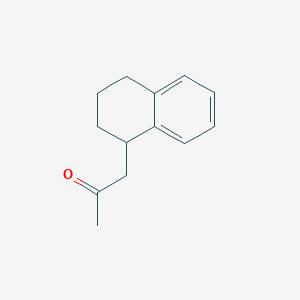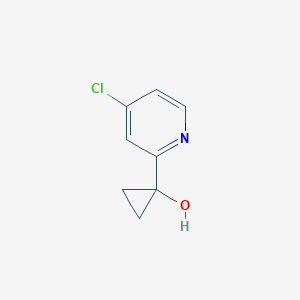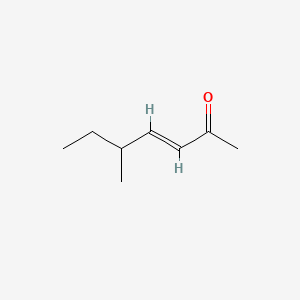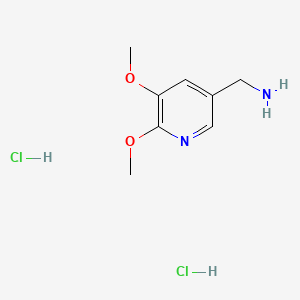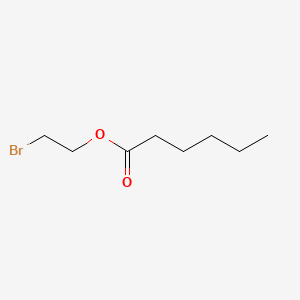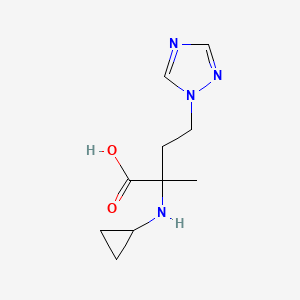
5-(Sulfanylmethyl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Sulfanylmethyl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a sulfanylmethyl group at the 5-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(sulfanylmethyl)thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of thiophene-3-carboxylic acid with a suitable sulfanylmethylating agent under controlled conditions. For instance, the reaction of thiophene-3-carboxylic acid with methanesulfenyl chloride in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Sulfanylmethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes.
Applications De Recherche Scientifique
5-(Sulfanylmethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mécanisme D'action
The mechanism of action of 5-(sulfanylmethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfanylmethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the thiophene ring can contribute to its electronic properties and stability .
Comparaison Avec Des Composés Similaires
- 5-(Methylsulfanyl)thiophene-3-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(Sulfanylmethyl)thiophene-3-carboxylic acid
Comparison: 5-(Sulfanylmethyl)thiophene-3-carboxylic acid is unique due to the presence of both a sulfanylmethyl group and a carboxylic acid group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
61855-00-3 |
|---|---|
Formule moléculaire |
C6H6O2S2 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
5-(sulfanylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O2S2/c7-6(8)4-1-5(2-9)10-3-4/h1,3,9H,2H2,(H,7,8) |
Clé InChI |
IFHTWOWZKQWIPS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C(=O)O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



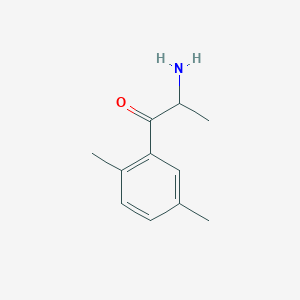
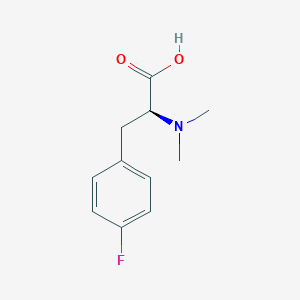
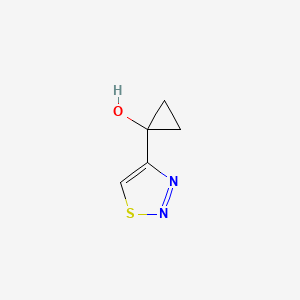
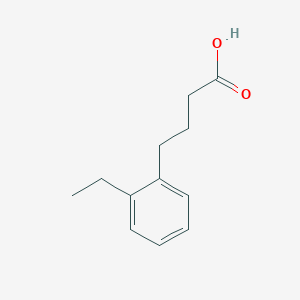
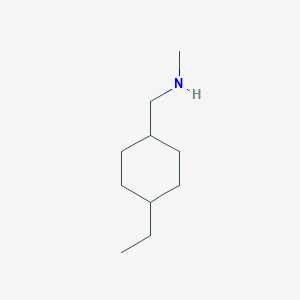
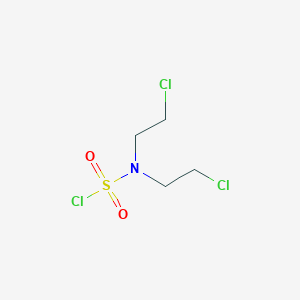
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
